cis-Vitamin K1
Overview
Description
cis-Vitamin K1, also known as (Z)-vitamin K1, is a fat-soluble naphthoquinone derivative. It is a stereoisomer of phylloquinone and is commonly referred to as vitamin K1. This compound plays a crucial role in the synthesis of blood clotting factors and is essential for maintaining proper blood coagulation. It is found naturally in green leafy vegetables, vegetable oils, and some fruits .
Mechanism of Action
Target of Action
Cis-Vitamin K1, also known as Phytonadione, (Z)-, is a variant of Vitamin K1. The primary targets of Vitamin K1 are proteins involved in blood coagulation, bone metabolism, and cell proliferation . It’s important to note that the cis-isomer of vitamin k1 shows nearly no biological activity .
Mode of Action
The active form of Vitamin K, including Vitamin K1, is hydroquinone. It is produced from quinone under the influence of cytoplasmic quinone reductase (QR1) or vitamin K epoxide reductase (VKOR), an enzyme located in the endoplasmic reticulum membrane .
Biochemical Pathways
Vitamin K1 is involved in many biological processes, such as the regulation of blood coagulation, prevention of vascular calcification, bone metabolism, and modulation of cell proliferation . The cis-isomer of vitamin k1 is nearly biologically inactive .
Pharmacokinetics
It is known that vitamin k1 and its variants are highly lipophilic, which influences their absorption, distribution, metabolism, and excretion . Intravenous phylloquinone, a form of Vitamin K1, is 90% cleared in 2 hours, and 99% cleared in 8 hours .
Result of Action
As the cis-isomer of Vitamin K1 is nearly biologically inactive The trans-isomer of Vitamin K1, on the other hand, plays a crucial role in activating certain proteins involved in blood coagulation, bone metabolism, and cell proliferation .
Action Environment
The isomer composition of Vitamin K1 in the final product is influenced by numerous factors, including the methods of production and purification, as well as particular environmental and storage conditions . For instance, natural fermentation-based synthesis results in the production of a mixture of cis and trans isomers, whereas synthetic methods favor the production of the all-trans form of the vitamin .
Biochemical Analysis
Biochemical Properties
Phytonadione, (Z)- interacts with several enzymes, proteins, and other biomolecules. It is a cofactor of the enzyme γ-carboxylase, which modifies and activates precursors to coagulation factors II, VII, IX, and X . This interaction is crucial for the regulation of blood clotting and bone metabolism .
Cellular Effects
Phytonadione, (Z)- has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used in the treatment of coagulation disorders due to faulty formation of coagulation factors II, VII, IX, and X caused by vitamin K deficiency or interference with vitamin K activity .
Molecular Mechanism
The molecular mechanism of Phytonadione, (Z)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phytonadione, (Z)- change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Phytonadione, (Z)- vary with different dosages in animal models. For instance, in the treatment of haemorrhagic disorders, Phytonadione, (Z)- may be given intravenously and orally at doses of 0.5 to 2.5 mg/kg bw per day in cattle, sheep, horses, and swine .
Metabolic Pathways
Phytonadione, (Z)- is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a cofactor in the post-ribosomal synthesis of clotting factors including II (prothrombin), VII (proconvertin), IX (plasma thromboplastin component), and X (Stuart factor) factors as well as of proteins C and S that are involved in the production and inhibition of thrombin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The natural biologically active form of vitamin K1 is the trans (E) isomer, while the inactive cis (Z) isomer is found predominantly in synthetic vitamin K1. The (Z)-isomer can arise as a result of exposure to light . The preparation of (Z)-phytonadione involves the synthesis of the naphthoquinone core followed by the attachment of the phytyl side chain. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents and Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of phytonadione typically involves the large-scale synthesis of the compound using chemical synthesis methods. The process includes the extraction of the naphthoquinone core and the subsequent attachment of the phytyl side chain. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isomeric form is obtained .
Chemical Reactions Analysis
Types of Reactions
cis-Vitamin K1, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Substitution reactions can occur at the naphthoquinone core, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of phytonadione include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of phytonadione include various quinone and hydroquinone derivatives. These products have different biological activities and can be used in various applications .
Scientific Research Applications
cis-Vitamin K1, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in blood clotting and bone health.
Medicine: Used to treat vitamin K deficiency, bleeding disorders, and to counteract the effects of anticoagulant overdose.
Industry: Used in the formulation of dietary supplements and fortified foods.
Comparison with Similar Compounds
cis-Vitamin K1, is similar to other vitamin K compounds, such as:
Phylloquinone (Vitamin K1): The trans (E) isomer of phytonadione, which is the naturally occurring form.
Menaquinone (Vitamin K2): A group of compounds with varying side chain lengths, found in fermented foods and animal products.
Menadione (Vitamin K3): A synthetic form of vitamin K that is used in animal feed and some supplements.
This compound, is unique in its isomeric form and its specific applications in medicine and industry. Its ability to act as a cofactor for gamma-glutamyl carboxylase makes it essential for blood clotting and bone health .
Properties
IUPAC Name |
2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-ODDKJFTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166864 | |
Record name | Phytonadione, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16033-41-3, 79082-95-4 | |
Record name | Phytonadione, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytonadione, (Z)-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytonadione, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHYTONADIONE, (Z)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHYTONADIONE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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